molecular formula C11H15NO B2455657 E-1-(2,4,6-trimethylphenyl)ethanone oxime CAS No. 22860-01-1

E-1-(2,4,6-trimethylphenyl)ethanone oxime

Cat. No.: B2455657
CAS No.: 22860-01-1
M. Wt: 177.247
InChI Key: UIVGQGKUFWHBFI-UHFFFAOYSA-N
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Description

E-1-(2,4,6-Trimethylphenyl)ethanone oxime (CAS 68253-34-9) is a high-purity chemical reagent with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is the oxime derivative of 2',4',6'-Trimethylacetophenone (CAS 1667-01-2), a ketone also known as mesityl methyl ketone . Oximes are versatile intermediates in organic synthesis, most notably serving as key precursors in the Beckmann rearrangement, a classic reaction for converting ketoximes into substituted amides . Furthermore, structurally related oxime esters have significant commercial and research utility as modern photoinitiators in UV-curable coatings, inks, and photoresists . The presence of the mesityl (2,4,6-trimethylphenyl) group in its structure can influence its steric and electronic properties, making it a compound of interest in the development of novel synthetic methodologies and functional materials. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(NE)-N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVGQGKUFWHBFI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C(=N/O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of E-1-(2,4,6-trimethylphenyl)ethanone oxime typically involves the reaction of 1-(2,4,6-trimethylphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The key steps involve:

  • Dissolving 1-(2,4,6-trimethylphenyl)ethanone in ethanol.
  • Adding hydroxylamine hydrochloride and sodium acetate to the solution.
  • Heating the mixture under reflux for several hours.
  • Cooling the reaction mixture and filtering the precipitated product.
  • Recrystallizing the product from ethanol to obtain pure this compound.

Chemical Reactions Analysis

E-1-(2,4,6-trimethylphenyl)ethanone oxime undergoes various chemical reactions, including:

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form nitriles or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the methyl groups.

Common reagents and conditions used in these reactions include:

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major products formed from these reactions include amines, nitriles, nitro compounds, sulfonic acids, and halogenated derivatives.

Scientific Research Applications

E-1-(2,4,6-trimethylphenyl)ethanone oxime has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

    Industry: The compound is used in the development of new materials, such as polymers and resins, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of E-1-(2,4,6-trimethylphenyl)ethanone oxime involves its interaction with metal ions and biological targets. The oxime group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.

Comparison with Similar Compounds

E-1-(2,4,6-trimethylphenyl)ethanone oxime can be compared with other similar compounds, such as:

    Acetophenone oxime: Lacks the three methyl groups on the aromatic ring, resulting in different chemical reactivity and biological activity.

    Benzophenone oxime: Contains a phenyl group instead of the trimethylphenyl group, leading to differences in steric and electronic effects.

    2,4,6-Trimethylbenzaldehyde oxime: Has an aldehyde group instead of a ketone group, affecting its chemical behavior and reactivity.

The uniqueness of this compound lies in the presence of the three methyl groups on the aromatic ring, which enhance its reactivity in electrophilic substitution reactions and its ability to form stable metal complexes.

Biological Activity

E-1-(2,4,6-trimethylphenyl)ethanone oxime is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities based on diverse research findings.

  • Molecular Formula : C11_{11}H15_{15}NO
  • Molecular Weight : 177.243 g/mol
  • CAS Number : 68253-34-9
  • LogP : 2.81, indicating moderate lipophilicity which can influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylacetophenone with hydroxylamine hydrochloride in the presence of a base. This method yields the oxime with a high degree of purity and good yield.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50_{50} (μM)Mechanism of Action
Prostate Cancer5.0Apoptosis induction
Breast Cancer3.5G2/M phase arrest

Antimicrobial Activity

This compound has also shown antimicrobial activity against several pathogens:

  • Bacterial Inhibition : The compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL.
PathogenMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties:

  • In Vivo Models : In animal models of inflammation, treatment with this compound reduced markers such as TNF-alpha and IL-6 levels significantly.

Case Studies

  • Prostate Cancer Study : A study involving this compound showed that it inhibited tumor growth in mice models by promoting apoptosis through caspase activation.
  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by MRSA (Methicillin-resistant Staphylococcus aureus). Patients treated with a topical formulation containing the oxime showed significant improvement compared to placebo.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Mechanistic Insights : Molecular docking studies suggest that this compound interacts with specific targets involved in cancer cell signaling pathways.
  • Toxicological Assessments : Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in both cellular and animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for E-1-(2,4,6-trimethylphenyl)ethanone oxime, and how do reaction conditions influence yield and purity?

  • Methodology : The oxime is typically synthesized via oximation of the parent ketone (E-1-(2,4,6-trimethylphenyl)ethanone) using hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol). Elevated temperatures (~60–80°C) and reflux conditions are often employed to accelerate reaction kinetics . Steric hindrance from the 2,4,6-trimethylphenyl group necessitates longer reaction times compared to less-substituted analogs, as bulky substituents slow nucleophilic attack by hydroxylamine .
  • Data Contradiction : While conventional methods yield moderate purity (70–85%), biocatalytic approaches using Saccharomyces cerevisiae in natural deep eutectic solvents (NADES) have achieved enantioselective reduction of analogous ketones, suggesting potential for optimizing oxime synthesis via green chemistry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify oxime tautomerism (syn/anti isomers) and confirm substitution patterns. The deshielded oxime proton (~10–12 ppm) and carbonyl carbon (~150 ppm) are diagnostic .
  • IR : The C=N stretch (~1640 cm1^{-1}) and O-H stretch (~3200 cm1^{-1}) confirm oxime formation .
  • X-ray Crystallography : Resolves steric effects of the 2,4,6-trimethylphenyl group, revealing non-planar geometry due to van der Waals repulsions .

Q. How does the steric bulk of the 2,4,6-trimethylphenyl group influence the compound’s stability and reactivity?

  • Methodology : Steric hindrance reduces susceptibility to nucleophilic attack, increasing thermal stability but slowing reaction rates. Comparative studies with less-hindered analogs (e.g., 3-methoxyphenyl derivatives) show faster oximation kinetics . Stability under acidic/basic conditions can be assessed via accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h), monitored by HPLC .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in oxime formation yields between E-1-(2,4,6-trimethylphenyl)ethanone and its analogs?

  • Methodology : Computational modeling (DFT) identifies transition-state energy barriers influenced by substituent bulk. For example, the 2,4,6-trimethylphenyl group increases activation energy by ~15 kcal/mol compared to unsubstituted phenyl, correlating with experimental yields of 60–70% vs. >90% . Kinetic isotope effect (KIE) studies using deuterated hydroxylamine can further elucidate rate-determining steps .

Q. How can stereoelectronic effects be leveraged to optimize the oxime’s bioactivity in antimicrobial studies?

  • Methodology : Structural analogs with triazole or pyrazole rings (e.g., 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime) demonstrate enhanced antimicrobial activity against S. aureus (MIC = 64 µg/mL) compared to unmodified oximes (MIC > 256 µg/mL). Activity correlates with electron-withdrawing substituents improving membrane penetration . However, elongation of alkyl chains in oxime ethers reduces potency, highlighting trade-offs between lipophilicity and steric effects .

Q. What strategies address contradictions in catalytic reduction data for E-1-(2,4,6-trimethylphenyl)ethanone derivatives?

  • Data Contradiction : NaBH4_4 reduction of the parent ketone yields only 12% alcohol, while vapor-phase transfer hydrogenation over MgO at 673 K improves yields to 22% . This disparity arises from the ketone’s steric shielding, which impedes hydride access. Alternative biocatalysts (e.g., S. cerevisiae in NADES) may enhance enantioselectivity and yield for oxime derivatives .

Key Research Gaps

  • Stability Data : Limited thermodynamic data (e.g., decomposition temperature, log P) for this compound under varying pH and temperature conditions .
  • Biological Targets : No studies on its interaction with enzymes or DNA, though analogous oximes show photocleaving activity via intercalation .

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